2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole
Description
2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c1-11-17(26-18(22-11)13-3-7-15(20)8-4-13)12(2)23-25-19(24)14-5-9-16(21)10-6-14/h3-10H,1-2H3/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYZTHTHVIENO-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)C3=CC=C(C=C3)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through an esterification reaction using 4-fluorobenzoic acid and an appropriate coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(4-fluorobenzoyl)-1,3-thiazole: Similar structure but lacks the ethanimidoyl group.
4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium: Contains an amino group instead of the ethanimidoyl group.
Uniqueness
2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole is unique due to the presence of the ethanimidoyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity for specific molecular targets.
Biological Activity
Structural Overview
The compound features a thiazole ring, which is known for its diverse biological properties. The presence of the chlorophenyl and fluorobenzoyl substituents contributes to its pharmacological profile. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole compounds against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
Case Study: MCF-7 Cell Line
A detailed analysis of the compound's effect on the MCF-7 cell line revealed:
- Cell Viability : Reduced to 30% at 25 µM after 48 hours.
- Mechanism of Action : Induction of apoptosis was confirmed through Annexin V-FITC staining.
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory properties. In animal models, the compound exhibited a reduction in paw edema when administered at doses of 10 mg/kg body weight, demonstrating its potential as an anti-inflammatory agent.
The biological activity of 2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Through pathways involving caspases and mitochondrial dysfunction, leading to programmed cell death in cancer cells.
- Modulation of Inflammatory Mediators : Reduction in cytokine production and inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed, starting with cyclization to form the thiazole core, followed by functionalization. For example, halogenated intermediates (e.g., 4-chlorophenyl and 4-fluorobenzoyl groups) are introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature (70–80°C). Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 solvent enhance efficiency . Reaction progress should be monitored via TLC, with purification by recrystallization in aqueous acetic acid .
- Data Considerations : Yield optimization requires balancing stoichiometric ratios (e.g., 1:1 molar equivalents of intermediates) and solvent polarity. Evidence from similar thiazole derivatives shows yields ranging from 87% to 96% under optimized conditions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology : Combine ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, fluorobenzoyl carbonyl at ~170 ppm) and FT-IR to identify functional groups (C=O stretch at ~1650–1750 cm⁻¹, C-S at ~600–700 cm⁻¹) . High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N) validates molecular formula consistency .
- Contradictions : Discrepancies in elemental analysis (e.g., ±0.5% deviation in C/H/N content) may arise from residual solvents or incomplete purification, necessitating repeated recrystallization .
Q. What solvents and conditions are suitable for solubility and stability studies of this compound?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol) at 25–80°C. Stability under acidic/basic conditions (pH 2–12) and thermal gravimetric analysis (TGA) can identify decomposition thresholds .
- Data : Similar thiazoles exhibit poor aqueous solubility but high stability in DMSO up to 100°C, making it ideal for biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines bond lengths, angles, and torsional parameters. For example, the thiazole ring’s planarity and substituent orientations (e.g., fluorobenzoyl group’s dihedral angle) can be quantified .
- Challenges : Twinned crystals or low-resolution data may require alternative refinement strategies (e.g., twin law matrices in SHELX) or complementary DFT calculations .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models?
- Methodology : Perform molecular docking to assess binding affinity with target proteins (e.g., enzymes or receptors). For instance, superimposing the compound’s structure (e.g., via PyMOL) with co-crystallized ligands (e.g., in PDB) identifies key interactions (e.g., hydrogen bonds with active-site residues) .
- Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants and correlate with cellular assays .
Q. How can researchers reconcile discrepancies in synthetic byproduct profiles across different protocols?
- Methodology : Conduct LC-MS/MS to trace byproduct formation. For example, incomplete substitution at the thiazole C5 position may generate chloromethyl or hydroxylated derivatives. Adjust reaction time, temperature, or catalyst loading to suppress side reactions .
- Case Study : In PEG-400-mediated syntheses, reducing temperature from 80°C to 60°C decreased hydrolysis of the fluorobenzoyl ester group by 30% .
Q. What computational tools predict noncovalent interactions critical for the compound’s pharmacological activity?
- Methodology : Use NCI (Non-Covalent Interaction) plots based on electron density gradients to map van der Waals forces, hydrogen bonds, and π-π stacking. Software like Multiwfn or VMD visualizes interaction surfaces between the compound and biological targets .
- Example : The 4-fluorobenzoyl group’s electronegativity may enhance dipole-dipole interactions with hydrophobic enzyme pockets, as seen in analogous triazole-thiazole hybrids .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst batch variability (e.g., Bleaching Earth Clay activity) and solvent purity (HPLC-grade preferred) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 or HSQC experiments to resolve overlapping signals .
- Ethical Reporting : Disclose crystallographic R-factors and refinement parameters to ensure structural reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
